![molecular formula C12H18O3 B1194662 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol CAS No. 2203-14-7](/img/structure/B1194662.png)
4-Tert-butyl-2,6-bis(hydroxymethyl)phenol
Overview
Description
4-Tert-butyl-2,6-bis(hydroxymethyl)phenol is a chemical compound with the molecular formula C12H18O3 . It has an average mass of 210.270 Da and a monoisotopic mass of 210.125595 Da .
Synthesis Analysis
There are several synthesis routes for 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol. One study discusses the synthesis and characterization of a tetra-anionic Fe2 complex and a neutral Fe10Na4 complex using this compound .Molecular Structure Analysis
The molecular structure of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol consists of 12 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .Physical And Chemical Properties Analysis
4-Tert-butyl-2,6-bis(hydroxymethyl)phenol has a density of 1.2±0.1 g/cm3, a boiling point of 342.7±11.0 °C at 760 mmHg, and a flash point of 161.7±13.9 °C . It also has a polar surface area of 61 Å2 and a molar volume of 182.2±3.0 cm3 .Scientific Research Applications
Synthesis of Titanium Complexes
This compound is utilized in the synthesis of titanium complexes, which are important in various chemical reactions. For instance, it has been used to create a dinuclear complex with potential applications in catalysis and materials science . The ability to form complexes with metals like titanium opens up possibilities for creating new materials with unique properties.
Ligand for Metal Coordination
Due to its phenolic structure, this compound can act as a ligand, coordinating with metal ions to form stable complexes. This is particularly useful in the field of inorganic chemistry where such complexes can be used for studying fundamental coordination chemistry or for developing new catalysts .
Hydrophobic Binding Pockets
The compound’s structure allows it to form hydrophobic binding pockets around metal cores. This property can be exploited in designing metalloenzymes or mimicking natural enzyme functions, which often rely on such hydrophobic interactions to stabilize reactive intermediates .
Nucleophilic Character
The phenylmethoxide ligands derived from this compound exhibit nucleophilic character, which can be harnessed in synthetic organic chemistry for various nucleophilic substitution reactions. This characteristic is valuable for creating new chemical pathways and synthesizing complex organic molecules .
Synthesis of Thiomorpholine Derivatives
It serves as a precursor for synthesizing thiomorpholine derivatives. These derivatives have potential applications in pharmaceuticals and agrochemicals due to their unique chemical properties .
Modifier in Polymer Chemistry
The compound can be used as a modifier in polymer chemistry. Its phenolic structure allows it to terminate polymer chains, thereby controlling the molecular weight and properties of the resulting polymer. This is crucial in the production of high-performance plastics and resins .
Antioxidant Properties
Phenolic compounds like 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol are known for their antioxidant properties. This makes them suitable for research into materials that require protection from oxidative degradation, such as in the stabilization of polymers or in the food industry .
Bioactivity Studies
Lastly, the compound’s structure is similar to that of known bioactive molecules, which suggests potential applications in bioactivity studies. Researchers can explore its effects on biological systems, possibly leading to the discovery of new biological activities or therapeutic agents .
Safety and Hazards
properties
IUPAC Name |
4-tert-butyl-2,6-bis(hydroxymethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-12(2,3)10-4-8(6-13)11(15)9(5-10)7-14/h4-5,13-15H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBBGGADHQDMHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)CO)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176497 | |
Record name | 2,6-Bis(hydroxymethyl)-4-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2203-14-7 | |
Record name | 5-(1,1-Dimethylethyl)-2-hydroxy-1,3-benzenedimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2203-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Bis(hydroxymethyl)-4-tert-butylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002203147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Bis(hydroxymethyl)-4-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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